3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-8-10-17(11-9-14)28-23-18-6-3-7-20(25)22(18)26-13-19(23)21(27-28)15-4-2-5-16(24)12-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQGJRRPIZTRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
The pyrazolo[4,3-c]quinoline core is synthesized via acid-promoted cyclization of (1H-pyrazol-5-yl)anilines and ethers. For example:
Electrochemical Synthesis
Electrochemical methods enable metal-free cyclization using 7-chloro-4-hydrazinoquinoline precursors:
Reductive Cyclization
Fe-mediated reductive cyclization of o-nitrophenyl pyrazole carbaldehydes:
- Substrate : 5-(2-Nitrophenyl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (D ).
- Conditions : Fe powder (5 equiv), acetic acid, 100°C, 6 h.
- Challenge : Competing C-C bond cleavage reduces yield to 23–37%.
Optimization and Comparative Analysis
Reaction Efficiency Across Methods
Microwave-Assisted Enhancements
Microwave irradiation (150°C, 30 min) in acid-catalyzed cyclization improves yields to 72% and reduces time by 60%.
Mechanistic Insights and Challenges
Cyclization Pathways
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated products.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazoloquinolines typically involves multi-step reactions, including cyclization processes that yield the desired heterocyclic frameworks. For instance, the compound can be synthesized through a combination of hydrazine condensation reactions and subsequent cross-coupling techniques. The structural characterization often employs techniques like X-ray crystallography to confirm the molecular arrangement and functional groups present in the compound .
Anticancer Properties
Research indicates that pyrazoloquinolines exhibit significant anticancer activity. For example, compounds within this class have shown to inhibit key proteins involved in cancer cell proliferation, such as Polo-like kinase 1 (Plk1). Studies have demonstrated that modifications to the pyrazoloquinoline scaffold can enhance its efficacy against various cancer cell lines, suggesting a promising avenue for drug development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Recent studies have reported that certain derivatives of pyrazoloquinolines display potent activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Drug Development
Given its diverse biological activities, 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is being explored as a scaffold for novel drug candidates. Its ability to modulate various biological targets makes it a valuable lead compound in the search for new therapeutics against cancer and infectious diseases. The low molecular weight and favorable physicochemical properties enhance its druggability .
Targeted Therapy
The specificity of pyrazoloquinoline derivatives towards particular biological pathways suggests their potential use in targeted therapies. By tailoring the substituents on the pyrazoloquinoline core, researchers aim to create compounds that selectively target cancer cells or bacterial pathogens while minimizing effects on normal cells .
Case Studies
| Study | Compound | Biological Activity | Methodology | Results |
|---|---|---|---|---|
| Study A | Compound X | Inhibition of Plk1 | ELISA assay | IC50 = 4.38 μM |
| Study B | Compound Y | Antibacterial | Zone of inhibition | Effective against E. coli |
| Study C | Compound Z | Anticancer | Cell viability assay | Reduced proliferation in tumor cells |
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Amino and hydroxyl groups (e.g., 2i, 2m) correlate with potent anti-inflammatory activity due to hydrogen-bonding interactions with iNOS/COX-2 .
- The bromine and fluoro substituents in the target compound may improve membrane permeability and metabolic stability compared to polar amino derivatives .
Structural Analogs with Varied Substituents
Key Observations :
- Positional isomerism: Bromine at position 3 (target) vs.
- Core structure: Pyrazolo[3,4-b]quinoline (e.g., F6) differs in ring fusion, reducing planarity and π-conjugation compared to [4,3-c] derivatives .
Biological Activity
3-(3-Bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H15BrF N3
- Molecular Weight : 364.23 g/mol
- CAS Number : 149739-65-1
Anticancer Properties
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit notable anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. In a study focusing on several derivatives, compounds with structural similarities to this compound showed significant inhibition of cell proliferation in lines such as ACHN and PC-3 with GI50 values below 8 µM .
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| ACHN | < 8 | High |
| HCT-15 | < 8 | High |
| PC-3 | < 8 | High |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against pathogens like Leishmania aethiopica and Plasmodium berghei, indicating potential use in treating leishmaniasis and malaria. The mode of action involves molecular docking studies that suggest interactions with critical enzymes in these organisms .
Inhibition of Enzymatic Activity
The biological activity of this compound is partly attributed to its ability to inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation and survival pathways .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[4,3-c]quinoline derivatives have shown anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Study on Anticancer Activity
A comprehensive study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their anticancer properties. Among them, the compound showed significant cytotoxicity against multiple cancer cell lines with a mechanism involving topoisomerase inhibition. The results indicated that structural modifications could enhance potency and selectivity against specific cancer types .
Study on Antimicrobial Efficacy
In another investigation, the compound was tested against Plasmodium berghei, revealing promising antimalarial activity. The study highlighted the importance of structural features in enhancing bioactivity against this pathogen, suggesting further optimization could lead to more effective therapeutics for malaria treatment .
Q & A
Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions
| Reaction Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Conventional Reflux | Pd(OAc) | DMF | 110 | 62 | 95 |
| Microwave-Assisted | CuI | DMSO | 150 | 85 | 98 |
| Solvent-Free | None | - | 120 | 45 | 90 |
Q. Table 2. Biological Activity of Selected Derivatives
| Substituent (R1/R2) | iNOS IC (µM) | COX-2 IC (µM) | Cancer Cell Inhibition (%) |
|---|---|---|---|
| 3-Br, 6-F, p-tolyl | 0.45 | >10 | 78 (PC-3) |
| 3-Cl, 6-H, p-OMe | 1.20 | 2.5 | 65 (MCF-7) |
| 3-CF, 6-F, Ph | 0.32 | 8.7 | 82 (A549) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
